Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an iodopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-iodopyridine-2-amine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodopyridine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The piperidine ring can engage in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((4-aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but features an aminomethyl group instead of an iodopyridine moiety.
Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: Another similar compound with an aminoethyl group.
Uniqueness
Tert-butyl 4-((4-iodopyridin-2-yl)amino)piperidine-1-carboxylate is unique due to the presence of the iodopyridine moiety, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds.
Properties
IUPAC Name |
tert-butyl 4-[(4-iodopyridin-2-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22IN3O2/c1-15(2,3)21-14(20)19-8-5-12(6-9-19)18-13-10-11(16)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIUAKUQXHQFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129362 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704068-61-0 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(4-iodo-2-pyridinyl)amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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